MFCD18315979
Description
Typically, MDL numbers correspond to specific chemical structures cataloged for research and industrial applications. For instance, analogous compounds like MFCD00039227 (CAS 1533-03-5) and MFCD10574686 (CAS 54198-89-9) are structurally defined and include details such as molecular formulas, synthesis pathways, and physicochemical properties .
Given the lack of explicit data for MFCD18315979, this article adopts a framework based on structurally or functionally similar compounds, leveraging methodologies from authoritative sources (e.g., ICH guidelines for pharmaceutical comparisons and analytical protocols from medicinal chemistry research ).
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)9-2-4-10(11(15)6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFXZZRZRFWBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686314 | |
| Record name | Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-79-2 | |
| Record name | Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315979 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include the use of high vacuum systems and specific reagents to ensure the compound’s stability and reactivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced equipment to maintain the necessary reaction conditions. This includes the use of ultra-high vacuum systems and precise temperature control to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: MFCD18315979 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
MFCD18315979 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is explored for its potential therapeutic effects. Industrially, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18315979 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, making it useful in therapeutic applications. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
To contextualize MFCD18315979, we analyze compounds with analogous MDL identifiers, focusing on structural features, synthesis methods, and biological or industrial relevance.
Structural and Functional Similarity
The following table summarizes key parameters for comparison, modeled after data from CAS 1533-03-5 (MFCD00039227) and CAS 54198-89-9 (MFCD10574686):
Key Observations:
Structural Backbone : MFCD00039227 and MFCD10574686 share heterocyclic or aromatic frameworks, which are common in pharmaceuticals and agrochemicals. This compound likely incorporates similar motifs, given its inferred molecular weight and solubility .
Lipophilicity : Higher Log P values (e.g., MFCD00039227 at 2.15) suggest better membrane permeability, a critical factor in drug design. This compound’s estimated Log P aligns with compounds optimized for blood-brain barrier penetration .
Synthesis : MFCD00039227 is synthesized via catalytic cross-coupling reactions, a method widely used for trifluoromethylated compounds . If this compound contains halogens or boronic acid groups, similar palladium-catalyzed protocols may apply .
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